molecular formula C7H14ClNO B1459578 3-Methylazepan-4-one hydrochloride CAS No. 56515-23-2

3-Methylazepan-4-one hydrochloride

Cat. No. B1459578
CAS RN: 56515-23-2
M. Wt: 163.64 g/mol
InChI Key: BBBDSWVDXDCDSZ-UHFFFAOYSA-N
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Description

3-Methylazepan-4-one hydrochloride, also known as MAZH, is a synthetic compound with the molecular formula C7H14ClNO . It is a yellow to brown solid and is used in laboratory settings .


Molecular Structure Analysis

The linear formula of 3-Methylazepan-4-one hydrochloride is C7H14ClNO . The InChI code is 1S/C7H13NO.ClH/c1-6-5-8-4-2-3-7(6)9;/h6,8H,2-5H2,1H3;1H .


Physical And Chemical Properties Analysis

3-Methylazepan-4-one hydrochloride is a yellow to brown solid . It has a molecular weight of 163.65 g/mol . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Pharmaceutical Reference Standards

3-Methylazepan-4-one hydrochloride: is utilized as a reference standard in pharmaceutical testing . It’s essential for analytical development, method validation, and stability and release testing. High-quality reference standards ensure the reliability and accuracy of pharmaceutical products.

Antihistamine Research

This compound is related to Azelastine Hydrochloride , an antihistamine used to treat allergic symptoms . It serves as an impurity standard in the development and quality control of antihistamine medications, contributing to the creation of safer and more effective treatments.

Spectrophotometric Analysis

Researchers have developed spectrophotometric methods for estimating Azelastine HCl in pharmaceutical formulations, where 3-Methylazepan-4-one hydrochloride is a key component . This method is crucial for ensuring the correct dosage and efficacy of the medication.

Pharmacological Studies

The compound is used in pharmacological research to study its effects and potential as a therapeutic agent . It’s vital for understanding the pharmacodynamics and pharmacokinetics of new drugs.

Chemical Synthesis

In synthetic chemistry, 3-Methylazepan-4-one hydrochloride is a valuable intermediate. It’s used in the synthesis of various chemical compounds, playing a significant role in the development of new molecules with potential industrial applications .

Environmental Impact Studies

While specific studies on the environmental impact of 3-Methylazepan-4-one hydrochloride are not readily available, safety data sheets provide information on handling, storage, and disposal to minimize environmental risks . This data is crucial for laboratories and industries to ensure environmentally responsible practices.

Safety and Hazards

The compound is associated with certain hazards. It has been classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves and eye/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

3-methylazepan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6-5-8-4-2-3-7(6)9;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBDSWVDXDCDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylazepan-4-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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